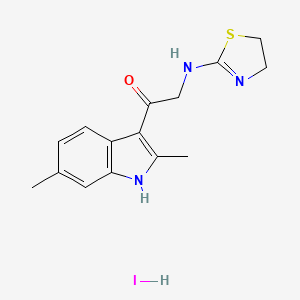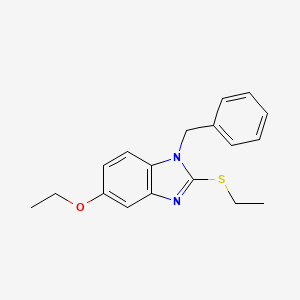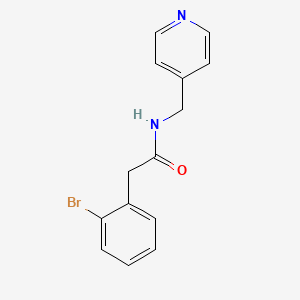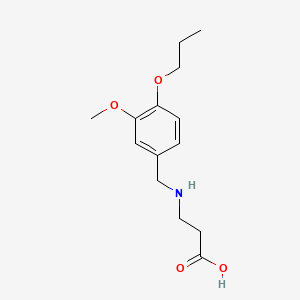
2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1-(2,6-dimethyl-1H-indol-3-yl)ethanone hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1-(2,6-dimethyl-1H-indol-3-yl)ethanone hydroiodide is a complex organic compound that features both thiazole and indole moieties. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties . Indole derivatives, on the other hand, are recognized for their wide range of biological activities, such as antiviral, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1-(2,6-dimethyl-1H-indol-3-yl)ethanone hydroiodide typically involves the reaction of 2,6-dimethylindole with a thiazole derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1-(2,6-dimethyl-1H-indol-3-yl)ethanone hydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce new functional groups into the compound.
Aplicaciones Científicas De Investigación
2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1-(2,6-dimethyl-1H-indol-3-yl)ethanone hydroiodide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1-(2,6-dimethyl-1H-indol-3-yl)ethanone hydroiodide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The indole moiety can bind to various biological targets, influencing cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1-(2,6-dimethyl-1H-indol-3-yl)ethanone hydrochloride
- 2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1-(2,6-dimethyl-1H-indol-3-yl)ethanone sulfate
Uniqueness
The hydroiodide form of the compound may exhibit unique properties compared to its hydrochloride and sulfate counterparts. These differences can include variations in solubility, stability, and biological activity, making the hydroiodide form particularly valuable for specific applications.
Propiedades
Fórmula molecular |
C15H18IN3OS |
|---|---|
Peso molecular |
415.3 g/mol |
Nombre IUPAC |
2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1-(2,6-dimethyl-1H-indol-3-yl)ethanone;hydroiodide |
InChI |
InChI=1S/C15H17N3OS.HI/c1-9-3-4-11-12(7-9)18-10(2)14(11)13(19)8-17-15-16-5-6-20-15;/h3-4,7,18H,5-6,8H2,1-2H3,(H,16,17);1H |
Clave InChI |
MWGFIYAXGDSREM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)CNC3=NCCS3.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12487740.png)
![1-(2-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12487742.png)
![Methyl 2-(morpholin-4-yl)-5-[(naphthalen-1-ylcarbonyl)amino]benzoate](/img/structure/B12487743.png)
![2-(2-Hydroxy-3,5-diiodophenyl)-7-methyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12487745.png)

![2-(4-fluorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B12487762.png)
![3-({4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methyl)-1H-indole](/img/structure/B12487763.png)
![4-{2-[(4-Tert-butylphenyl)sulfanyl]ethyl}morpholine](/img/structure/B12487771.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12487785.png)

![1-(Bicyclo[2.2.1]hept-2-yl)-4-(furan-2-ylmethyl)piperazine](/img/structure/B12487789.png)

![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-tert-butylbenzamide](/img/structure/B12487793.png)
![3-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B12487798.png)
